pNP-TMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

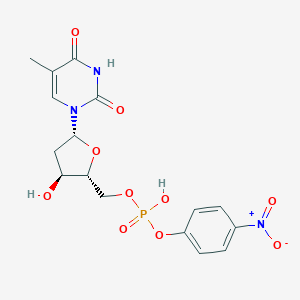

P-nitrophenyl thymidine 5'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate that is the mono-p-nitrophenyl ester of thymidine 5'-monophosphate. It is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate, a C-nitro compound and an aryl phosphate. It derives from a dTMP.

Wissenschaftliche Forschungsanwendungen

p-Nitrophenyl Thymidine 5′-Monophosphate: Applications and Insights

Introduction

p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) is a synthetic nucleotide analog derived from thymidine monophosphate. Its unique structure, featuring a p-nitrophenyl group, enhances its utility in various biochemical applications, particularly in enzymatic assays. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound consists of a thymidine base linked to a phosphate group, with a para-nitrophenyl moiety that allows for colorimetric detection upon hydrolysis. The hydrolysis reaction releases p-nitrophenol, which can be quantitatively measured due to its distinct yellow color.

Structural Overview

| Component | Description |

|---|---|

| Base | Thymidine |

| Phosphate Group | Attached to the 5' position of thymidine |

| Functional Group | p-Nitrophenyl group for colorimetric assays |

Enzymatic Assays

This compound is predominantly used as a substrate in enzymatic assays, particularly for studying phosphodiesterases and ribonucleases. The hydrolysis of this compound allows researchers to investigate enzyme kinetics and mechanisms.

Case Study: Phosphodiesterase Activity

In a study examining phosphodiesterase activity, this compound was utilized to measure enzyme kinetics. The rate of hydrolysis was monitored spectrophotometrically, providing insights into the enzyme's catalytic efficiency and substrate specificity.

High-Throughput Screening

Due to its colorimetric properties, this compound is ideal for high-throughput screening of compound libraries. Researchers can quickly assess the inhibitory effects of various compounds on enzymatic activity by measuring changes in absorbance associated with p-nitrophenol release.

Example: Inhibitor Screening

A study demonstrated the use of this compound in screening for selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). Compounds were tested for their ability to inhibit the hydrolysis of this compound, revealing several potent inhibitors with varying selectivity profiles .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and substrate specificity. Its ability to undergo hydrolysis enables detailed investigations into enzyme mechanisms.

Interaction Studies

Research has shown that various enzymes interact differently with this compound, providing insights into their catalytic mechanisms. For instance, studies have indicated that certain modifications to the substrate can enhance selectivity towards specific enzymes .

Therapeutic Development

The insights gained from studies involving this compound can inform therapeutic development, particularly in targeting diseases associated with dysregulated nucleotide metabolism.

Therapeutic Implications

Research indicates that elevated NPP1 activity is linked to pathological conditions such as osteoarthritis and type 2 diabetes. Thus, selective inhibitors identified through assays utilizing this compound could serve as potential therapeutic agents .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

pNP-TMP undergoes metal-dependent hydrolysis catalyzed by diverse enzymes:

-

Phosphodiesterases :

PhnP cleaves this compound with a pH optimum of 7.2, showing regiospecificity for 2′,3′-cyclic nucleotides over 3′,5′-cyclic isomers . Activity is absent against single-stranded RNA or monophosphate esters like p-nitrophenyl phosphate. -

Oligoribonucleases (ORN) :

CpsORN hydrolyzes this compound preferentially with Mn²⁺ (80% activity vs. <20% with Mg²⁺) . Similar Mn²⁺ dependency is observed in E. coli ORN and human oligoribonuclease, with inhibition by Ni²⁺ . -

DNA Polymerase III Exonuclease (ε subunit) :

Hydrolysis by ε₁₈₆ requires divalent metals (Mn²⁺ or Mg²⁺) and is competitively inhibited by thymidine monophosphate (TMP) .

Table 1: Hydrolysis Rates Under Metal Ion Variations

| Enzyme | Metal Ion | Relative Activity (%) | Inhibitors |

|---|---|---|---|

| PhnP | Mn²⁺ | 100 | Zn²⁺ (poor) |

| CpsORN | Mn²⁺ | 100 | Mg²⁺ (20%) |

| ε subunit | Mn²⁺ | 100 | TMP (Kᵢ = 4.3 μM) |

| Autotaxin | Mn²⁺ | 100 | Bithionol (mixed) |

Enzymatic Kinetics

Steady-state kinetic parameters reveal substrate affinity and catalytic efficiency:

Table 2: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Kₘ (mM) | kcat (min⁻¹) | pH Optimum |

|---|---|---|---|

| PhnP | 2.0 | 293 | 7.2 |

| ε subunit | 1.08 | 293 | 8.0–9.0 |

| Autotaxin | 1.4 | 96 | 8.0 |

| CpsORN | 0.4 | 650 | 8.0 |

-

pH Dependency : For ε subunit, kcat increases from 50 min⁻¹ (pH 6.5) to 400 min⁻¹ (pH 9.0), correlating with deprotonation of a catalytic residue (pKₐ = 7.7) .

Mechanistic Insights

-

Metal Coordination : Structural studies of PhnP and ε subunit reveal two Mn²⁺ ions in the active site, coordinating with conserved aspartate/glutamate residues . A secondary Zn²⁺ binding site stabilizes PhnP’s tertiary structure but does not participate in catalysis .

-

Transition State : QM/MM simulations of ε subunit hydrolysis indicate a pentavalent phosphorane intermediate with a barrier of 15–18 kcal/mol, facilitated by H162-mediated proton transfer .

Industrial & Diagnostic Relevance

-

High-Throughput Screening : this compound’s colorimetric readout enables rapid assessment of enzyme activity, as seen in autotaxin inhibitor screens using GenPlus and NCI Diversity Set libraries .

-

Thermostability : Complexation with θ subunit increases ε subunit’s thermal stability by 14°C, enhancing its utility in biotechnological applications .

This synthesis of structural, kinetic, and functional data underscores this compound’s versatility in probing enzymatic mechanisms and developing therapeutic inhibitors.

Eigenschaften

CAS-Nummer |

16562-50-8 |

|---|---|

Molekularformel |

C16H18N3O10P |

Molekulargewicht |

443.3 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |

InChI-Schlüssel |

RWOAVOYBVRQNIZ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Key on ui other cas no. |

16562-50-8 |

Verwandte CAS-Nummern |

26886-08-8 (mono-ammonium salt) |

Synonyme |

p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.